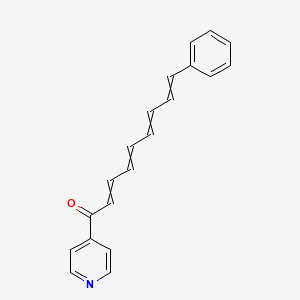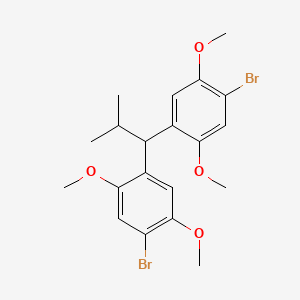
Diethyl benzyl(2-hydroxyethyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl benzyl(2-hydroxyethyl)propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, a hydroxyethyl group, and a propanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl benzyl(2-hydroxyethyl)propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with benzyl bromide and 2-bromoethanol. The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. The enolate ion then undergoes nucleophilic substitution with benzyl bromide and 2-bromoethanol to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl benzyl(2-hydroxyethyl)propanedioate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and alkoxide ions (RO⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diethyl benzyl(2-oxoethyl)propanedioate.
Reduction: Formation of diethyl benzyl(2-hydroxyethyl)propanediol.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Diethyl benzyl(2-hydroxyethyl)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers and materials with specific properties
Mécanisme D'action
The mechanism of action of diethyl benzyl(2-hydroxyethyl)propanedioate involves its interaction with various molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the benzyl group can engage in π-π interactions with aromatic residues in proteins. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can further interact with biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester with two ethyl groups and a propanedioate moiety.
Benzyl acetate: Contains a benzyl group and an acetate moiety.
Ethyl 2-hydroxyethyl propanoate: Contains an ethyl group, a hydroxyethyl group, and a propanoate moiety.
Uniqueness
Diethyl benzyl(2-hydroxyethyl)propanedioate is unique due to the combination of its benzyl, hydroxyethyl, and propanedioate groups, which confer specific chemical and physical properties. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications .
Propriétés
Numéro CAS |
89437-86-5 |
|---|---|
Formule moléculaire |
C16H22O5 |
Poids moléculaire |
294.34 g/mol |
Nom IUPAC |
diethyl 2-benzyl-2-(2-hydroxyethyl)propanedioate |
InChI |
InChI=1S/C16H22O5/c1-3-20-14(18)16(10-11-17,15(19)21-4-2)12-13-8-6-5-7-9-13/h5-9,17H,3-4,10-12H2,1-2H3 |
Clé InChI |
RSEPRRJTKDUVJF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCO)(CC1=CC=CC=C1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14376719.png)

![3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14376735.png)




![1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14376760.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14376763.png)

silane](/img/structure/B14376772.png)
![Phenol, 2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-6-methoxy-](/img/structure/B14376781.png)


